Acenaphthylene, octafluoro-

Overview

Description

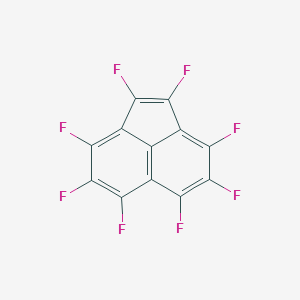

Acenaphthylene, octafluoro- is a fluorinated derivative of acenaphthylene, a polycyclic aromatic hydrocarbon. The compound has the molecular formula C₁₂F₈ and a molecular weight of 296.1156 g/mol . It is characterized by the presence of eight fluorine atoms, which significantly alter its chemical properties compared to its non-fluorinated counterpart.

Preparation Methods

The synthesis of acenaphthylene, octafluoro- typically involves the fluorination of acenaphthylene. One common method is the direct fluorination using elemental fluorine (F₂) in the presence of a catalyst such as cobalt trifluoride (CoF₃). The reaction is carried out under controlled conditions to ensure selective fluorination and to avoid over-fluorination or decomposition of the compound .

Industrial production methods for acenaphthylene, octafluoro- are not extensively documented, but they likely involve similar fluorination techniques with optimizations for large-scale production, such as continuous flow reactors and advanced purification processes to achieve high yields and purity.

Chemical Reactions Analysis

Acenaphthylene, octafluoro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form acenaphthylene quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can convert acenaphthylene, octafluoro- to its corresponding dihydro or tetrahydro derivatives. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the acenaphthylene framework.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields acenaphthylene quinone, while reduction with sodium borohydride produces dihydroacenaphthylene derivatives.

Scientific Research Applications

Acenaphthylene, octafluoro- has several applications in scientific research:

Organic Electronics: The compound is used as a building block for organic semiconductors due to its unique electronic properties imparted by the fluorine atoms.

Material Science: The compound’s stability and electronic properties make it suitable for the development of advanced materials, including conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of acenaphthylene, octafluoro- in its various applications is primarily related to its electronic structure. The presence of fluorine atoms increases the electron-withdrawing capacity of the molecule, which can stabilize negative charges and enhance the reactivity of the compound in electrophilic and nucleophilic reactions .

In organic electronics, the compound’s ability to delocalize electrons across its conjugated system makes it an effective component in semiconducting materials. In catalysis, the fluorine atoms can influence the electronic environment of the metal center, improving catalytic efficiency and selectivity .

Comparison with Similar Compounds

Acenaphthylene, octafluoro- can be compared with other fluorinated polycyclic aromatic hydrocarbons, such as perfluoronaphthalene and perfluorophenanthrene. These compounds share similar electronic properties due to the presence of multiple fluorine atoms, but they differ in their structural frameworks and specific applications .

Perfluoronaphthalene: Similar in electronic properties but has a simpler two-ring structure compared to the three-ring structure of acenaphthylene, octafluoro-.

Perfluorophenanthrene: Contains three fused benzene rings like acenaphthylene, octafluoro-, but with a different arrangement, leading to variations in reactivity and applications.

The uniqueness of acenaphthylene, octafluoro- lies in its specific arrangement of fluorine atoms and the resulting electronic properties, which make it particularly valuable in the fields of organic electronics and catalysis .

Biological Activity

Acenaphthylene, octafluoro- (C12F8) is a fluorinated polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its unique chemical properties and potential biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its metabolism, toxicity, and potential therapeutic applications.

Acenaphthylene, octafluoro- is characterized by the substitution of hydrogen atoms in acenaphthylene with fluorine atoms, resulting in a compound that exhibits distinct physical and chemical properties. Its molecular structure enhances its stability and hydrophobicity, which can influence its interactions with biological systems.

Metabolism and Biotransformation

Research indicates that acenaphthylene undergoes metabolic transformations primarily through cytochrome P450 enzymes. A study demonstrated that human P450 enzymes, particularly 2A6 and 2A13, catalyze the oxidation of acenaphthylene to various mono- and di-oxygenated products. The oxidation products were analyzed using high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), revealing significant metabolic pathways that may impact its biological activity .

Table 1: Oxidation Products of Acenaphthylene by Human P450 Enzymes

| Enzyme | Major Products | Turnover Rate (nmol/min/nmol P450) |

|---|---|---|

| P450 2A6 | 1-acenaphthenol | 6.7 |

| P450 2A13 | Various di-oxygenated products | 4.5 |

| P450 1B1 | Unknown products | 3.6 |

Toxicological Profile

The toxicity of acenaphthylene has been evaluated in several studies. Notably, genotoxicity assays using Salmonella typhimurium strains indicated that acenaphthylene does not exhibit mutagenic properties under certain conditions . However, other studies have shown cytotoxic effects at high concentrations, suggesting that while it may not be directly mutagenic, it can still pose risks to cellular integrity.

Case Study: Genotoxicity Assessment

In a study assessing the genotoxic potential of acenaphthylene, researchers measured the induction of the umu gene expression in S. typhimurium NM2009. The findings indicated that while acenaphthylene did not induce significant mutagenicity, it demonstrated cytotoxic effects at elevated concentrations .

Biological Activities

Acenaphthylene derivatives have been explored for their potential therapeutic applications due to their diverse biological properties. Recent studies have highlighted their antifungal, antimicrobial, anti-inflammatory, and antitumor activities.

Antitumor Activity

A series of acenaphthene derivatives were synthesized and evaluated for their antitumor efficacy against various human cancer cell lines. For instance, one derivative showed promising results against breast cancer cell lines (MDA-MB-468), with an inhibition rate comparable to standard chemotherapeutic agents .

Table 2: Antitumor Activity of Acenaphthene Derivatives

| Compound | Cell Line | Inhibition Rate (%) |

|---|---|---|

| 3c | MDA-MB-468 | 55.5 ± 3.8 |

| SKRB-3 | 66.1 ± 2.2 | |

| Control | Adriamycin | 63.4 ± 0.4 |

Properties

IUPAC Name |

1,2,3,4,5,6,7,8-octafluoroacenaphthylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12F8/c13-5-2-1-3(6(5)14)8(16)12(20)10(18)4(1)9(17)11(19)7(2)15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOVATEMCZVQLKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C3C(=C(C(=C1C(=C(C2=C(C(=C3F)F)F)F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12F8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90165894 | |

| Record name | Acenaphthylene, octafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90165894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1554-93-4 | |

| Record name | Acenaphthylene, octafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001554934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acenaphthylene, octafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90165894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.